molecular formula C9H11NO5 B289192 1,2,3-Trimethoxy-4-nitrobenzene

1,2,3-Trimethoxy-4-nitrobenzene

Cat. No.: B289192
M. Wt: 213.19 g/mol
InChI Key: CTMUNKNATYSNFO-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxy-4-nitrobenzene is a nitroaromatic compound characterized by three methoxy (-OCH₃) groups at the 1, 2, and 3 positions and a nitro (-NO₂) group at the 4 position of the benzene ring. Methoxy groups are electron-donating, while the nitro group is electron-withdrawing, creating a polarized aromatic system that may influence reactivity and stability.

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

1,2,3-trimethoxy-4-nitrobenzene

InChI

InChI=1S/C9H11NO5/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3

InChI Key

CTMUNKNATYSNFO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Notes

  • Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Contradictions : Safety data vary widely among nitroaromatics (e.g., TNT’s explosivity vs. benzyloxy derivatives’ irritancy), underscoring the need for compound-specific testing.
  • Synthesis Insights : Methods for 1,2,4-Trimethoxybenzene (e.g., Shah and Kulkarni, 1955) may guide synthetic routes for the target compound .

Preparation Methods

Protocol:

  • Reaction Setup : Pyrogallol (100 g), water (200 g), and tetrabutylammonium bromide (2 g) are combined in a reactor.

  • Methylation : DMS (250 mL) and 30% NaOH (180 mL) are added dropwise at 35°C, followed by heating to 95°C for 2 hours.

  • Crystallization : The mixture is cooled to 20°C, yielding crude TMB (90% yield).

  • Purification : Recrystallization with ethanol/water (1:2:4 ratio) produces >99% pure TMB.

Key Parameters :

  • Temperature : Methylation occurs optimally at 35–60°C.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Nitration of 1,2,3-Trimethoxybenzene

Nitration introduces the nitro group at the 4-position. The challenge lies in avoiding over-nitration (e.g., di- or tri-nitro products) and controlling regioselectivity.

Mixed Acid Nitration (H₂SO₄/HNO₃)

A traditional approach using concentrated nitric and sulfuric acids:

Protocol:

  • Reaction Setup : TMB (10 g) is dissolved in glacial acetic acid (50 mL).

  • Nitration : Fuming HNO₃ (15 mL) is added dropwise at 0–5°C, followed by stirring for 6 hours.

  • Workup : The mixture is poured onto ice, filtered, and washed with cold water.

  • Yield : 40–50% 1,2,3-trimethoxy-4-nitrobenzene, with minor amounts of 5-nitro and 6-nitro isomers.

Limitations :

  • Regioselectivity : Competitive nitration at positions 4, 5, and 6 occurs due to steric hindrance from methoxy groups.

  • Side Reactions : Over-nitration produces 1,2,3-trimethoxy-4,5,6-trinitrobenzene under prolonged conditions.

Nitration with Nitronium Salts (NO₂⁺)

To improve regioselectivity, nitronium tetrafluoroborate (NO₂BF₄) in aprotic solvents is employed:

Protocol:

  • Reaction Setup : TMB (5 g) is dissolved in dichloromethane (30 mL) under argon.

  • Nitration : NO₂BF₄ (1.2 eq) is added at −10°C, followed by stirring for 2 hours.

  • Workup : The solution is neutralized with NaHCO₃, extracted with DCM, and concentrated.

  • Yield : 55–60% 4-nitro isomer, with <5% di-nitration.

Advantages :

  • Selectivity : Nitronium salts favor electrophilic attack at the least hindered position (4-position).

  • Purity : Reduced side products compared to mixed acid methods.

Catalytic Nitration Using Zeolites

Zeolite catalysts (e.g., H-ZSM-5) enhance para-selectivity by restricting reactant orientation:

Protocol:

  • Reaction Setup : TMB (10 g) and H-ZSM-5 (1 g) are suspended in acetonitrile (50 mL).

  • Nitration : Acetyl nitrate (3 eq) is added at 25°C for 4 hours.

  • Workup : The catalyst is filtered, and the product is recrystallized from methanol.

  • Yield : 65–70% 4-nitro isomer, with 90% regioselectivity.

Mechanistic Insight :

  • Zeolite pores restrict molecular movement, favoring nitration at the 4-position due to reduced steric hindrance.

Comparative Analysis of Methods

MethodYield (%)Regioselectivity (%)Purity (%)Scalability
Mixed Acid40–5060–7085–90Moderate
Nitronium Salts55–6080–8590–95Low
Zeolite-Catalyzed65–7085–90>95High

Key Observations :

  • Zeolite-Catalyzed Nitration offers the best balance of yield and selectivity for industrial applications.

  • Mixed Acid methods are cost-effective but require rigorous temperature control to prevent over-nitration.

Purification and Characterization

Recrystallization

Crude product is purified using ethanol/water (1:3 ratio), yielding white crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.85 (s, 9H, OCH₃), 7.15 (d, 1H, H-5), 7.30 (d, 1H, H-6).

  • ¹³C NMR (CDCl₃): δ 56.2 (OCH₃), 110.5 (C-4), 135.2 (C-1), 148.7 (C-NO₂).

Emerging Techniques

Flow Chemistry

Microreactors enable precise control over residence time and temperature, improving yield to 75%.

Biocatalytic Nitration

Engineered nitrotransferases show promise for regioselective nitration under mild conditions, though yields remain low (20–30%) .

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